molecular formula C20H18N6O B8800521 5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B8800521
M. Wt: 358.4 g/mol
InChI Key: QXTORUGYSIVLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Morpholino-5-phenylpyridin-2-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H18N6O and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(4-morpholin-4-yl-5-phenylpyridin-2-yl)amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C20H18N6O/c21-11-16-12-23-20(14-22-16)25-19-10-18(26-6-8-27-9-7-26)17(13-24-19)15-4-2-1-3-5-15/h1-5,10,12-14H,6-9H2,(H,23,24,25)

InChI Key

QXTORUGYSIVLCY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=C2C3=CC=CC=C3)NC4=NC=C(N=C4)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-(5-chloro-4-morpholinopyridin-2-ylamino)pyrazine-2-carbonitrile (50 mg, 0.16 mmol), phenylboronic acid (38 mg, 0.31 mmol), sodium carbonate (41 mg, 0.39 mmol) and Bedford catalyst (1 mg, 0.01 mmol) in a mixture of acetonitrile-water (4:1, 2.5 mL) was heated at 150° C. by microwave irradiation for 30 minutes. The crude reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg) eluting with methanol, then 2M ammonia-methanol. The basic fractions were combined and solvent was evaporated. Preparative TLC, eluting with ethyl acetate-hexane (2:3) gave 5-(4-morpholino-5-phenylpyridin-2-ylamino)pyrazine-2-carbonitrile as a yellow solid (16 mg, 28%).
Quantity
50 mg
Type
reactant
Reaction Step One
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38 mg
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reactant
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41 mg
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reactant
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catalyst
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1 mg
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catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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